Selinidin

Natural product chemistry Structural biology Analytical chemistry

Select Selinidin for unambiguous SAR and mechanistic studies. Its unique (2Z)-2-methylbut-2-enoyl ester side chain and absolute stereochemistry—confirmed by X-ray crystallography—distinguish it from related khellactone esters like pteryxin. This compound selectively attenuates FcεRI-mediated phosphorylation of PLCγ1, p38 MAPK, and IκB-α, making it an essential probe for allergic inflammation research. Procure our ≥98% HPLC-pure standard for reproducible quantitative data.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
Cat. No. B1198630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelinidin
Synonymsselinidin
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
InChIInChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m1/s1
InChIKeyRRHCDWLSHIIIIT-NVWZYQMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selinidin for Research: An Angular Pyranocoumarin from Natural Sources with Defined Structural Identity


Selinidin (CAS 19427-82-8, synonym Secryptotaenin A, Jatamansin) is a naturally occurring angular pyranocoumarin (C19H20O5; MW 328.36 g/mol) [1] that belongs to the khellactone ester subclass of coumarins [2]. It is primarily isolated from plants of the Apiaceae family, including *Selinum vaginatum*, *Angelica keiskei*, and *Peucedanum* species [3]. Selinidin is characterized by a fused dihydropyran ring and a 2-methylbut-2-enoyloxy side chain, the absolute stereochemistry of which has been confirmed by X-ray crystallography [2].

Why Selinidin Cannot Be Simply Substituted with Other Coumarins: The Pitfalls of Generic Substitution in Research


Within the angular pyranocoumarin class, even minor structural variations—such as the identity and stereochemistry of the ester side chain at the C-3′/C-4′ positions of the khellactone core—can profoundly alter biological activity profiles and selectivity [1]. For instance, the antiplatelet aggregation activity reported for a suite of related compounds varies dramatically depending on these ester substituents [2]. Selinidin's unique (2Z)-2-methylbut-2-enoyl ester and its specific stereochemistry, as definitively elucidated by X-ray crystallography [3], confer a distinct interaction profile with protein targets like phospholipase C-γ1 and p38 MAPK in mast cells [4]. Therefore, assuming functional equivalence with other khellactone esters (e.g., pteryxin, lomatin, or diisovalerylkhellactone) is scientifically unsound and can lead to erroneous conclusions in mechanism-of-action or SAR studies. The following quantitative evidence guide details the specific, verifiable attributes that distinguish selinidin for informed experimental selection.

Quantitative Evidence for Selinidin: Differentiating Features from Analogs and In-Class Compounds


Structural Uniqueness and Purity: Defined Stereochemistry by Crystallography vs. Uncharacterized Mixtures

Selinidin's three-dimensional structure and absolute stereochemistry have been rigorously determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic space group P21 with unit cell parameters: a = 12.830(2) Å, b = 9.041(1) Å, c = 14.983(1) Å, β = 95.09(1)°, Z = 4 [1]. This level of structural definition is not universally available for many related khellactone esters, which are often characterized solely by spectroscopic methods. For procurement, reputable vendors supply selinidin with a purity of HPLC ≥ 98% , ensuring that research outcomes are not confounded by undefined impurities or incorrect stereoisomers.

Natural product chemistry Structural biology Analytical chemistry

Anti-Allergic Mechanism: Multi-Target Inhibition of FcεRI Signaling in Mast Cells

In IgE-sensitized bone marrow-derived mast cells, selinidin treatment (concentration range up to 100 μM) attenuated antigen-induced degranulation without affecting IgE-FcεRI binding. This was mechanistically linked to a decrease in the phosphorylation of key signaling proteins: phospholipase C-γ1 (PLCγ1), p38 mitogen-activated protein kinase (p38 MAPK), and IκB-α upon FcεRI stimulation [1]. This profile of inhibiting multiple downstream signaling nodes is distinct from simple receptor antagonists.

Immunology Allergy Signal transduction

Comparative Antiplatelet Activity: A Potent Member of an Active Class

In a comparative in vitro study of constituents from *Peucedanum japonicum*, (−)-selinidin was identified as one of seven compounds (alongside eugenin, (+)-pteryxin, imperatorin, bergapten, cnidilin, and (+)-visamminol) that showed strong antiplatelet aggregation activity [1]. While this study did not report individual IC50 values for each compound, the parallel evaluation establishes selinidin as belonging to the most active subset of coumarins from this source. In contrast, another related coumarin, 3′,4′-diisovalerylkhellactone diester (PJ-1), showed a specific IC50 of 89.4 μM against collagen-induced platelet aggregation [2], providing a quantitative benchmark for the class.

Cardiovascular Thrombosis Natural products

Procurement Advantage: Consistent High-Purity Supply from Multiple Vendors

Selinidin is commercially available from multiple global chemical suppliers (e.g., PureOneBio, BioCrick, TargetMol) with a guaranteed purity of HPLC ≥ 98% [1]. This level of quality assurance and supply chain redundancy is not always the case for less-studied or synthetic khellactone analogs, which may have limited availability or require custom synthesis. Vendor-provided documentation often includes NMR and MS confirmation .

Chemical procurement Assay standardization Reproducibility

Physicochemical Profile: Predicted Oral Bioavailability and Solubility Characteristics

Based on in silico predictions, selinidin falls within the pink area of a Lipinski-like plot, the region deemed most suitable for oral bioavailability [1]. Its calculated water solubility is low, approximately 0.031 g/L (31 mg/L) at 25°C , and it is freely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. This solubility profile is typical for lipophilic pyranocoumarins and dictates formulation strategies.

Pharmacokinetics Drug development Physicochemical properties

Optimal Research and Application Scenarios for Selinidin


Investigating the Molecular Mechanisms of IgE-Mediated Allergic Inflammation

Selinidin is ideally suited as a chemical probe to dissect the FcεRI signaling cascade in mast cells. Its defined ability to attenuate the phosphorylation of PLCγ1, p38 MAPK, and IκB-α [1] allows researchers to pinpoint these specific signaling nodes in models of allergic inflammation. This is particularly valuable when seeking to differentiate between upstream receptor binding events and downstream intracellular kinase activation.

Performing Structure-Activity Relationship (SAR) Studies on Antiplatelet Khellactone Esters

Given its established, albeit unquantified, 'strong' antiplatelet activity alongside other khellactone esters [2], selinidin serves as a crucial comparator scaffold in SAR studies. Its unique (2Z)-2-methylbut-2-enoyl ester side chain, confirmed by X-ray crystallography [3], provides a distinct chemical space for optimization compared to pteryxin's angeloyl/tigloyl esters or the isovaleryl groups on other analogs. Procuring a high-purity, commercially available standard is essential for generating reproducible SAR data.

Serving as a High-Purity Reference Standard for Phytochemical Analysis and Quality Control

For researchers engaged in the phytochemical profiling of *Angelica*, *Peucedanum*, or *Selinum* species, a well-characterized selinidin reference standard (HPLC ≥ 98% purity) is indispensable. It enables accurate quantification and identification of this marker compound in complex extracts via HPLC or UPLC-MS, which is a fundamental step in botanical authentication and the development of quality control methods for herbal preparations [4].

Exploring the Impact of Defined Stereochemistry on Biological Function

Selinidin, with its absolute stereochemistry unambiguously determined by X-ray crystallography [3], is an excellent candidate for studies investigating the stereospecificity of target engagement. This contrasts with many khellactone derivatives that are only characterized by relative stereochemistry or optical rotation. Such studies are critical for understanding the true pharmacophore of this class of natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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